1-(2-(Dimethylamino)phenyl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-(2-(Dimethylamino)phenyl)ethanone includes various methodologies, such as the reaction of dimethylamino benzaldehyde with ethanone derivatives under specific conditions. For example, a microwave-assisted synthesis involving dimethylamino benzaldehyde and 1-(2-hydroxyphenyl)ethanone under microwave irradiation led to the formation of a powerful fluorophore, demonstrating the versatility of synthetic approaches for these compounds (Khan et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of closely related compounds is often carried out using X-ray crystallography, vibrational spectroscopy, and computational studies. For instance, the molecular structure and properties of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone were investigated using X-ray diffraction and supported by computational studies, revealing insights into its geometrical parameters and vibrational frequencies (Kumar et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 1-(2-(Dimethylamino)phenyl)ethanone derivatives span a wide range, including cyclization reactions that form complex heterocyclic structures. An example is the cyclization of 2-azido-1-(2-hydroxyphenyl)ethanones with terminal alkynoates catalyzed by 4-dimethylaminopyridine (DMAP), leading to 2-aminobenzofuran-3(2H)-one derivatives (Meng et al., 2011).
Physical Properties Analysis
Physical properties, such as solvatochromic behavior and photophysical characteristics, are crucial for understanding the applications of these compounds. The solvatochromic properties of 3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one were studied across different solvents, providing valuable data on its optical properties and potential applications (Khan et al., 2016).
Chemical Properties Analysis
The chemical properties of 1-(2-(Dimethylamino)phenyl)ethanone derivatives, including reactivity and mechanism of reaction, are explored through various studies. The tandem copper(I)-catalyzed C-S coupling/C-H functionalization for synthesizing 2-(phenylthio)phenols from simple phenols and aromatic halides, using a specific catalyst system, highlights the chemical versatility and reactivity of related compounds (Xu et al., 2010).
Scientific Research Applications
Antimicrobial Applications : A study synthesized new compounds including 1-(2-(4-(dimethylamino)phenyl)-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanone, which showed significant activity against strains of S. aureus and P. aeruginosa, suggesting potential antimicrobial applications (Fuloria et al., 2009).
Optical Properties and Fluorescence : Another study investigated the optical properties of derivatives of 1-(2-(Dimethylamino)phenyl)ethanone, specifically the compound DPHP, for its solvatochromic properties, fluorescence quantum yield, and potential as a probe in micelle determination (Khan et al., 2016).
Chemical Synthesis : A method was developed for the synthesis of 2,2-bis(4-(dimethylamino)phenyl)-1-aryl ethanones using an I2-CF3SO3H synergistic promoted sp3 C-H bond diarylation protocol, showcasing an efficient pathway for synthesizing derivatives of 1-(2-(Dimethylamino)phenyl)ethanone (Zhu et al., 2012).
Photoreactions : A study on UV irradiation of related compounds in chloroform indicated potential applications in photoreactions, leading to products such as 4-(N,N-dimethylamino)acetophenone (Zhang et al., 1998).
Heterocyclic Compound Synthesis : There is research showing the application of related compounds in the synthesis of various heterocyclic compounds, like isoflavones and pyrimidines, illustrating the versatility of 1-(2-(Dimethylamino)phenyl)ethanone derivatives in organic chemistry (Moskvina et al., 2015).
Antioxidant Activity : Some derivatives of 1-(2-(Dimethylamino)phenyl)ethanone have been studied for their antioxidant properties, specifically in scavenging hydrogen peroxide, highlighting their potential in medicinal chemistry (Malhotra et al., 2013).
Photoprotective Applications : The compound has also been used as a photoprotective group for carboxylic acids, offering a method for protecting and subsequently releasing carboxylic acids in a controlled manner (Atemnkeng et al., 2003).
Anti-Inflammatory Activity : Derivatives of 1-(2-(Dimethylamino)phenyl)ethanone have been studied for their anti-inflammatory properties, suggesting potential therapeutic applications (Singh et al., 2020).
Safety And Hazards
properties
IUPAC Name |
1-[2-(dimethylamino)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(12)9-6-4-5-7-10(9)11(2)3/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWUMGUYJOCPGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Dimethylamino)phenyl)ethanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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